CID 66652230

説明

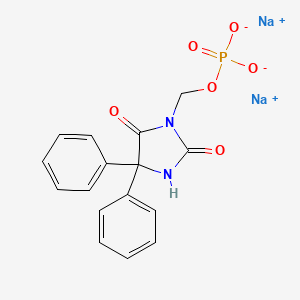

Structure

3D Structure of Parent

特性

CAS番号 |

92134-98-0 |

|---|---|

分子式 |

C16H15N2NaO6P |

分子量 |

385.26 g/mol |

IUPAC名 |

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |

InChI |

InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23); |

InChIキー |

GDNOSLQPJOZQKH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na] |

外観 |

Solid powder |

他のCAS番号 |

92134-98-0 |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

93390-81-9 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(hydroxymethyl)phenytoin disodium phosphate 3-(hydroxymethyl)phenytoin phosphate ester ACC 9653 ACC-9653 Cerebyx fosphenytoin fosphenytoin sodium fosphenytoin, disodium salt HMPDP Prodilantin |

製品の起源 |

United States |

Mechanistic Elucidation of Fosphenytoin Sodium Bioconversion and Pharmacodynamic Action

Enzymatic Hydrolysis of Fosphenytoin (B1200035) Sodium: Conversion to Phenytoin (B1677684)

Fosphenytoin sodium is a phosphate (B84403) ester prodrug that is hydrolyzed in vivo to yield phenytoin, phosphate, and formaldehyde (B43269). fda.govnih.govfda.govsearchlightpharma.comoup.com The formaldehyde is subsequently converted to formate (B1220265), which is metabolized via a folate-dependent pathway. fda.govfda.govsearchlightpharma.comoup.com The conversion of fosphenytoin to phenytoin is rapid and essentially complete following parenteral administration. neurology.orgmedcraveonline.comfda.govfda.gov

Identification and Characterization of Phosphatases Mediating Conversion

While the exact mechanism of fosphenytoin conversion has not been definitively determined, phosphatases are believed to play a major role. fda.govnih.govfda.govsearchlightpharma.comoup.comfda.govhres.canih.gov These endogenous enzymes are present in various tissues, including the liver, red blood cells, kidneys, small intestine, and spleen. neurology.orgnih.govhres.canih.gov Studies have shown that alkaline phosphatase can effectively convert fosphenytoin to phenytoin in vitro. oup.com The conversion rate can be influenced by the presence and activity of these phosphatase enzymes. oup.com

In Vitro and In Vivo Kinetic Analysis of Prodrug Hydrolysis

In vivo, the conversion of fosphenytoin to phenytoin is characterized by a rapid hydrolysis. The conversion half-life is approximately 8 to 15 minutes, with relatively low interindividual variability. neurology.orgmedcraveonline.comfda.govfda.govsearchlightpharma.comfda.govhres.ca This half-life appears to be independent of plasma fosphenytoin or phenytoin concentrations. neurology.org

Following intravenous administration, maximum plasma fosphenytoin concentrations are reached at the end of the infusion, with a half-life of approximately 15 minutes. fda.govfda.govsearchlightpharma.comfda.gov Intramuscular administration also results in complete conversion, with peak plasma phenytoin concentrations typically occurring around 30 minutes to 3 hours post-dose, as the absorption rate from the injection site becomes the rate-limiting step. neurology.orgmedcraveonline.comfda.govsearchlightpharma.comfda.govnih.gov

Preclinical studies in animals, such as dogs and rats, have also demonstrated rapid conversion, with half-lives of approximately 3 minutes in dogs and less than 1 minute in rats. neurology.org

Data on Fosphenytoin Conversion Half-Life:

| Administration Route | Species | Approximate Half-Life | Reference |

| Intravenous/Intramuscular | Human | 8-15 minutes | neurology.orgmedcraveonline.comfda.govfda.govsearchlightpharma.comfda.govhres.ca |

| Intravenous/Intramuscular | Dog | ~3 minutes | neurology.org |

| Intraperitoneal/Intravenous | Rat | <1 minute | neurology.org |

Influence of Physiological Factors on Bioconversion Dynamics

Physiological factors can potentially influence the dynamics of fosphenytoin bioconversion. While no drugs are currently known to directly interfere with the conversion of fosphenytoin to phenytoin, alterations in phosphatase activity could theoretically have an effect. oup.comfda.gov For instance, conditions affecting liver function, where phosphatases are present, might impact the conversion process. searchlightpharma.com Protein binding also plays a role; fosphenytoin is highly bound to plasma proteins, primarily albumin (95-99%), and this binding is saturable. neurology.orgnih.govoup.comfda.govnih.gov Fosphenytoin can displace phenytoin from protein binding sites, increasing the free fraction of phenytoin during the conversion period. neurology.orgoup.comfda.gov The volume of distribution of fosphenytoin has been observed to increase with increasing dose and infusion rate. neurology.orgnih.govfda.govnih.gov

Neuropharmacological Mechanisms of Phenytoin (Active Metabolite)

The anticonvulsant effects of fosphenytoin sodium are attributed to its active metabolite, phenytoin. drugbank.comfda.govsearchlightpharma.comhres.canih.gov Phenytoin primarily exerts its effects by modulating voltage-gated sodium channels in neuronal cell membranes. fda.govfda.govsearchlightpharma.comnih.govwikipedia.orgpatsnap.compatsnap.commedscape.comjove.com

Voltage-Gated Sodium Channel Modulation: Frequency-, Use-, and Voltage-Dependence

Phenytoin's primary mechanism involves the voltage-dependent block of voltage-gated sodium channels. nih.govwikipedia.orgpatsnap.compatsnap.commedscape.comjove.comresearchgate.nettandfonline.com These channels exist in different conformations: resting, open, and inactivated. wikipedia.orgpatsnap.com Phenytoin preferentially binds to the inactive form of the sodium channel. wikipedia.orgpatsnap.compatsnap.comtandfonline.com This preferential binding leads to a time-dependent block of the channel because the drug dissociates slowly from the inactive state. wikipedia.orgtandfonline.com

The binding and block by phenytoin are both voltage- and use-dependent. nih.govnih.govwikipedia.orgresearchgate.nettandfonline.comahajournals.orgumich.edunih.govnih.govpnas.org At hyperpolarized membrane potentials, where channels are primarily in the resting state, the affinity of phenytoin is low. tandfonline.com However, membrane depolarization, which leads to channel opening and subsequent inactivation, increases the fraction of channels in the inactive state, thereby enhancing phenytoin binding. wikipedia.orgtandfonline.com This results in a voltage-dependent increase in affinity over depolarized voltages. tandfonline.com

Furthermore, phenytoin exhibits use-dependent block, meaning its inhibitory effect is more pronounced during periods of high-frequency neuronal firing. nih.govwikipedia.orgtandfonline.comahajournals.orgumich.edunih.govpnas.org Repetitive firing increases the proportion of channels that enter the inactivated state with each action potential, providing more targets for phenytoin binding. wikipedia.org This frequency-dependent block is a key aspect of phenytoin's anticonvulsant action, as it selectively inhibits the hyperexcitable neurons responsible for seizure activity without significantly affecting normal neuronal firing. wikipedia.orgpatsnap.comumich.eduarvojournals.org

Studies have shown that phenytoin inhibits high-frequency neuronal action potentials. researchgate.nettandfonline.comumich.eduarvojournals.org Electrophysiological studies indicate that phenytoin blocks voltage-gated sodium channels from the inner vestibule of the pore, interacting with residues in the S6 segment of Domain IV. tandfonline.com

Impact on Neuronal Excitability and Sustained High-Frequency Firing

By modulating voltage-gated sodium channels, phenytoin reduces neuronal excitability and limits sustained high-frequency repetitive firing of action potentials. wikipedia.orgpatsnap.compatsnap.commedscape.comjove.comresearchgate.netumich.edupnas.orgarvojournals.orgresearchgate.netcapes.gov.br This is accomplished by reducing the amplitude of sodium-dependent action potentials through enhancing steady-state inactivation. wikipedia.org

In hyperexcitable states, such as epilepsy, neurons are prone to excessive firing. patsnap.com Phenytoin's ability to prolong the inactivated state of sodium channels and slow their recovery reduces the availability of channels for subsequent activation during rapid depolarization. patsnap.compatsnap.comtandfonline.com This effectively dampens the abnormal electrical activity that characterizes seizures. patsnap.com

Research findings support this mechanism. Studies in cultured neurons have shown that phenytoin limits sustained high-frequency repetitive firing at clinically relevant concentrations. umich.edu The effect is dependent on membrane potential, being more apparent following membrane depolarization. umich.edu Phenytoin has been shown to reduce persistent sodium current (INaP) in a concentration-dependent manner, contributing to the reduction in neuronal excitability and repetitive firing. capes.gov.br This reduction in INaP can lead to a decrease in subthreshold depolarization, an increase in rheobase current (the minimum current required to trigger an action potential), and a shift to the right in the firing rate versus injected current relationship. capes.gov.br At higher concentrations, phenytoin can enhance the slow adaptation of firing rate, potentially leading to cessation of firing during prolonged depolarization. capes.gov.br

Secondary Pharmacodynamic Effects on Neurotransmitter Systems

Phenytoin has been shown to influence calcium channels, which are involved in neurotransmitter release. patsnap.compatsnap.commedscape.comresearchgate.netnih.gov By inhibiting calcium flux across neuronal membranes and modulating voltage-dependent calcium channels, phenytoin can reduce the presynaptic release of neurotransmitters. fda.govumich.edu This reduction in neurotransmitter release can dampen synaptic transmission and neuronal excitability. researchgate.net

Furthermore, phenytoin interacts with the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter system in the central nervous system. patsnap.commdpi.com While not a primary mechanism, phenytoin can enhance GABA-mediated inhibition. patsnap.comumich.edu This may involve effects on postsynaptic GABA responses or an increase in the spontaneous release of GABA from presynaptic terminals. umich.eduresearchgate.net Studies have shown that phenytoin can increase specific GABA binding in certain brain regions, such as the cerebellum, after repeated administration in rats. nih.gov

Phenytoin may also influence glutamate (B1630785), the major excitatory neurotransmitter. mdpi.comnih.gov Research suggests that phenytoin can reduce the release of glutamate at excitatory synapses. researchgate.netscilit.comcore.ac.uk This effect on glutamate release appears to occur independently of its action on voltage-gated sodium channels and may involve mechanisms downstream of calcium entry into glutamate terminals. researchgate.netcore.ac.uk Some studies have also investigated the effect of phenytoin on the uptake of neurotransmitters, observing that phenytoin can inhibit the sodium-dependent high-affinity synaptosomal transport of both glutamate and GABA in vitro, although the clinical significance of this inhibition at therapeutic levels may be negligible. nih.govnih.gov

Additionally, phenytoin has been reported to inhibit the uptake of norepinephrine (B1679862) and reduce its depolarization-linked release from synaptosomes. karger.comnih.gov This effect is consistent with the theory that phenytoin reduces both sodium and calcium influx during depolarization. nih.gov

The interplay between phenytoin's effects on ion channels and neurotransmitter systems contributes to its anticonvulsant properties by shifting the balance towards inhibition in neuronal networks. researchgate.net

Summary of Phenytoin's Secondary Effects on Neurotransmitter Systems

| Neurotransmitter System | Observed Effect of Phenytoin | Mechanism / Notes |

| GABAergic System | Enhancement of GABA-mediated inhibition; increased spontaneous GABA release; increased GABA binding (cerebellum, repeated administration). patsnap.comumich.eduresearchgate.netnih.gov | May involve effects on postsynaptic receptors or presynaptic release. umich.eduresearchgate.net |

| Glutamatergic System | Reduction of glutamate release; inhibition of glutamate uptake (in vitro). researchgate.netscilit.comcore.ac.uknih.gov | Effect on release may be independent of sodium channel block and downstream of calcium entry. researchgate.netcore.ac.uk |

| Norepinephrine | Inhibition of norepinephrine uptake; reduction of depolarization-linked norepinephrine release. karger.comnih.gov | Consistent with reduced sodium and calcium influx during depolarization. nih.gov |

Note: The effects on neurotransmitter uptake observed in some in vitro studies may not be significant at therapeutic phenytoin concentrations in vivo. nih.gov

Detailed Research Findings on Neurotransmitter Effects

Studies utilizing techniques such as whole-cell patch-clamp recordings have provided insights into phenytoin's influence on synaptic transmission. For instance, research in rat entorhinal cortex has shown that phenytoin reduces the frequency of spontaneous excitatory postsynaptic currents (EPSCs) mediated by glutamate, suggesting a presynaptic action to decrease glutamate release. researchgate.netcore.ac.uknih.gov Simultaneously, phenytoin has been observed to increase the frequency of spontaneous GABA-mediated inhibitory postsynaptic currents (IPSCs), accompanied by larger amplitude events, indicating facilitation of presynaptic GABA release and potential postsynaptic potentiation of GABA receptors. researchgate.netnih.gov These findings support the concept that phenytoin promotes a shift towards increased inhibition and decreased excitation within cortical networks. researchgate.net

Research on synaptosomes has also demonstrated that phenytoin can competitively inhibit the sodium-dependent high-affinity transport of both glutamate and GABA, although the half-maximal inhibitory concentrations (Ki values) were relatively high (66 ± 10 µM for glutamate and 185 ± 65 µM for GABA). nih.gov While these in vitro findings suggest a potential mechanism, the extent to which this contributes to the anticonvulsant effect at typical therapeutic phenytoin concentrations (which are significantly lower) is debated. nih.gov

Further research using rat brain synaptosomes indicated that phenytoin inhibited the uptake of norepinephrine. nih.gov Another study specifically examining norepinephrine release from rat brain synaptosomes found that phenytoin reduced depolarization-linked [3H]norepinephrine release, an effect attributed to reduced sodium and calcium influx during depolarization. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Fosphenytoin Sodium

Preclinical Absorption and Systemic Availability of Fosphenytoin (B1200035) Sodium

The absorption and systemic availability of fosphenytoin sodium have been evaluated following parenteral administration in various animal species.

Absorption Profiles Following Parenteral Administration in Animal Models

Fosphenytoin is designed for parenteral administration, either intravenously (IV) or intramuscularly (IM) neurology.orgnih.gov. Studies in animal models, such as rabbits, have demonstrated that fosphenytoin is rapidly and completely absorbed after intramuscular injection researchgate.net. Following IM administration, peak fosphenytoin concentrations typically occur around 30 minutes post-dose fda.govpfizermedicalinformation.commpa.se. Plasma fosphenytoin concentrations after IM administration are generally lower but more sustained compared to IV administration, which is attributed to the time required for absorption from the injection site fda.govpfizermedicalinformation.commpa.sefda.gov. When administered intravenously, maximum plasma fosphenytoin concentrations are achieved at the end of the infusion fda.govpfizermedicalinformation.commpa.sefda.gov.

Bioequivalence of Derived Phenytoin (B1677684) from Fosphenytoin Sodium in Preclinical Studies

A key aspect of fosphenytoin's preclinical evaluation has been to establish the bioequivalence of the phenytoin derived from it compared to directly administered phenytoin. Studies in dogs have shown that equimolar doses of fosphenytoin and phenytoin administered intravenously or intramuscularly result in similar plasma phenytoin concentrations neurology.org. In rabbits, IV administration of fosphenytoin sodium resulted in plasma phenytoin concentrations comparable to those obtained with an equivalent dose of phenytoin sodium researchgate.net. Following IM administration in rabbits, the mean peak plasma phenytoin concentration (Cmax) and the area under the plasma total and free phenytoin concentration-time curve (AUC) were significantly higher with fosphenytoin sodium compared to IM phenytoin sodium researchgate.net. The bioavailability of phenytoin derived from both intravenous and intramuscular fosphenytoin is considered to be essentially 100% nih.govmedcraveonline.comresearchgate.netnih.gov.

Plasma Protein Binding and Distribution Characteristics

The binding of fosphenytoin and its metabolite phenytoin to plasma proteins and their distribution throughout the body are important determinants of their pharmacokinetic profiles.

Extent and Saturability of Fosphenytoin Sodium Protein Binding

Fosphenytoin is extensively bound to plasma proteins, primarily albumin, in both humans and likely in animal models given the consistency of protein binding characteristics across species fda.govpfizermedicalinformation.comfda.govfda.govsearchlightpharma.comresearchgate.net. The extent of binding is high, reported to be between 95% and 99% fda.govpfizermedicalinformation.comfda.govfda.govsearchlightpharma.comresearchgate.net. This binding to plasma proteins is saturable, meaning that as the total fosphenytoin concentration increases, the percentage of fosphenytoin bound to protein decreases fda.govpfizermedicalinformation.comfda.govfda.govsearchlightpharma.com.

Fosphenytoin-Mediated Displacement of Phenytoin from Protein Binding Sites

Fosphenytoin has been shown to displace phenytoin from its protein binding sites on albumin neurology.orgfda.govpfizermedicalinformation.comfda.govfda.govsearchlightpharma.comresearchgate.netmpa.sedrugs.com. This displacement leads to an increase in the unbound fraction of phenytoin in the plasma, particularly during the period when fosphenytoin concentrations are significant, which is typically within the first 30 to 60 minutes after intravenous administration searchlightpharma.comresearchgate.net. This phenomenon can influence the concentration of free, pharmacologically active phenytoin available to tissues neurology.orgresearchgate.net. Little displacement of phenytoin is observed after IM administration of fosphenytoin, as the absorption rate limits the peak plasma fosphenytoin concentrations neurology.org.

Volume of Distribution Dynamics in Preclinical Models

The volume of distribution of fosphenytoin has been investigated in preclinical and clinical studies. The volume of distribution of fosphenytoin is reported to increase with increasing dose and rate of administration fda.govpfizermedicalinformation.comfda.govfda.govsearchlightpharma.commpa.sedrugs.com. In clinical data cited in preclinical sections, the volume of distribution for fosphenytoin ranges from 4.3 to 10.8 liters fda.govpfizermedicalinformation.comfda.govfda.govsearchlightpharma.commpa.sedrugs.com. Fosphenytoin, being a highly polar and water-soluble molecule, appears to be predominantly distributed in the central compartment (plasma) and rapidly equilibrating tissues neurology.org. Phenytoin, the active metabolite, has an apparent volume of distribution of approximately 0.6 L/kg searchlightpharma.com.

Metabolic Pathways and Elimination of Phenytoin Derived from Fosphenytoin Sodium

Fosphenytoin itself is not excreted in the urine nih.govfda.govpfizermedicalinformation.comneurology.orghres.ca. Its pharmacological activity is dependent on its biotransformation to phenytoin fda.govsearchlightpharma.compfizermedicalinformation.comamneal.com.

Hepatic Cytochrome P450 Metabolism: Role of CYP2C9 and CYP2C19 Isoforms

Phenytoin, the active metabolite derived from fosphenytoin, undergoes extensive metabolism in the liver fda.govfda.gov. The primary metabolic pathway involves oxidative metabolism, predominantly 4-hydroxylation searchlightpharma.compharmgkb.org. This process is mediated by hepatic cytochrome P450 enzymes, specifically the isoforms CYP2C9 and CYP2C19 nih.govpharmgkb.orgfda.govvgregion.se.

Non-linear and Saturable Elimination Kinetics of Phenytoin

The hepatic metabolism of phenytoin is saturable fda.govfda.govpfizermedicalinformation.comhres.cafda.govbioline.org.bruri.edu. This saturable metabolism leads to non-linear elimination kinetics, particularly at higher drug concentrations nih.govbioline.org.bruri.edu. As a consequence, following the administration of single intravenous fosphenytoin doses, total and unbound phenytoin Area Under the Curve (AUC) values can increase disproportionately with increasing dose fda.govfda.govpfizermedicalinformation.comfda.gov. At higher concentrations, the kinetics can shift from first-order to zero-order bioline.org.br.

Metabolite Characterization and Excretory Routes

Phenytoin derived from fosphenytoin is primarily excreted in the urine nih.govfda.govfda.govfda.gov. The main metabolite found in urine is 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and its glucuronide conjugate fda.govsearchlightpharma.comfda.govpharmgkb.orgfda.gov. Only a small percentage of the administered dose (1% to 5%) is recovered in the urine as unchanged phenytoin nih.govfda.govfda.govfda.gov.

Biotransformation and Fate of Prodrug By-products (Formaldehyde and Formate)

The enzymatic hydrolysis of fosphenytoin to phenytoin yields two by-products: phosphate (B84403) and formaldehyde (B43269) fda.govsearchlightpharma.comfda.govpfizermedicalinformation.comamneal.comhres.ca. Formaldehyde is subsequently converted to formate (B1220265) fda.govsearchlightpharma.comfda.govpfizermedicalinformation.comamneal.comnih.gov. Formate is then metabolized through a folate-dependent pathway fda.govsearchlightpharma.comfda.govpfizermedicalinformation.comamneal.comnih.gov. While these by-products have potential biological effects, they typically occur at concentrations considerably higher than those achieved under recommended conditions of use fda.govpfizermedicalinformation.comamneal.com.

Comparative Preclinical Antiepileptic Activities

Fosphenytoin functions as a prodrug, and its anticonvulsant effects are attributed to the activity of phenytoin fda.govsearchlightpharma.compfizermedicalinformation.comamneal.com.

Anticonvulsant Efficacy in Experimental Seizure Paradigms

Preclinical studies have evaluated the anticonvulsant efficacy of fosphenytoin and its derived phenytoin in various experimental seizure models. Fosphenytoin has been shown to block the tonic phase of maximal electroshock (MES) seizures in mice and rats at doses equivalent to effective doses of phenytoin medcraveonline.comfda.govsearchlightpharma.compfizermedicalinformation.comamneal.com. The MES model is a widely used preclinical test that predicts effectiveness against generalized tonic-clonic seizures biorxiv.orgresearchgate.net.

Phenytoin, derived from fosphenytoin, has also demonstrated anticonvulsant activity in other preclinical models, including kindled seizures in rats and audiogenic seizures in mice fda.govsearchlightpharma.compfizermedicalinformation.comamneal.com. Kindled seizure models, such as amygdala and corneal kindling in rodents, are utilized to assess efficacy, including in models that may represent drug-resistant epilepsy researchgate.netnih.govnih.gov. Studies in kindled rats have been used to differentiate responders and non-responders to phenytoin (or its prodrug fosphenytoin) based on their anticonvulsant response researchgate.netnih.govnih.gov.

Neuroprotection in Ischemic Central Nervous System Models

Research has explored the potential neuroprotective properties of fosphenytoin, particularly in the context of ischemic central nervous system injury. As a sodium channel blocker, fosphenytoin's active metabolite, phenytoin, has been investigated for its ability to interfere with the ischemic cascade, which involves events such as excessive glutamate (B1630785) release and increased intracellular sodium and calcium influx nih.govsemanticscholar.org.

Preclinical studies have investigated the effects of fosphenytoin or its active metabolite, phenytoin, in animal models of cerebral ischemia. One study reported that fosphenytoin reduced hippocampal neuronal damage in rats following transient global ischemia koreamed.org. Phenytoin, the active metabolite, has been shown to decrease the amplitude of sodium-dependent action potentials and block voltage-dependent calcium entry into synaptosomes nih.gov.

Despite promising results in some animal models, translating these preclinical findings to successful clinical neuroprotective therapies for ischemic stroke has been challenging nih.govsemanticscholar.orgnih.govresearchgate.net. Numerous agents that showed efficacy in animal models have failed to demonstrate convincing results in human clinical trials semanticscholar.orgresearchgate.net.

Evaluation of Antiarrhythmic Properties

Beyond its primary use as an anticonvulsant prodrug, fosphenytoin and its active metabolite, phenytoin, have also been evaluated for antiarrhythmic properties. Phenytoin is classified as a Class 1B antiarrhythmic agent smpdb.canih.gov.

Preclinical studies have indicated that fosphenytoin and phenytoin sodium exhibit similar antiarrhythmic activity against ouabain-induced ventricular tachycardia in anesthetized dogs medcraveonline.comresearchgate.net. Phenytoin, the active metabolite, preferentially binds to sodium channels in their inactive state, which can cause a slight delay in the rapid depolarization phase of cardiac myocyte action potentials smpdb.canih.gov. Unlike Class 1A antiarrhythmics, phenytoin and other Class 1B agents tend to reduce the refractory period or action potential duration due to their membrane-stabilizing effects smpdb.canih.gov.

While phenytoin has been found to be beneficial in treating certain atrial and ventricular arrhythmias, particularly in cases refractory to conventional agents pfizer.com, the evaluation of fosphenytoin's antiarrhythmic properties in preclinical models focuses on the activity mediated by its conversion to phenytoin.

Interactive Data Table: Preclinical Pharmacokinetic Parameters (Approximate)

| Parameter | Value (Approximate) | Species/Context | Source |

| Fosphenytoin Conversion Half-life | 8-15 minutes | Humans (Metabolism to phenytoin) | neurology.orgmedcraveonline.comnih.govhres.ca |

| Fosphenytoin Peak Concentration | End of infusion | Humans (IV administration) | hres.cafda.govjanusinfo.sefda.govmpa.se |

| Fosphenytoin Peak Concentration | ~30 minutes | Humans (IM administration) | hres.cafda.govjanusinfo.sefda.govmpa.se |

| Fosphenytoin Protein Binding | 95-99% | Human plasma proteins, primarily albumin | fda.govfda.govfda.gov |

| Fosphenytoin Volume of Distribution | 4.3-10.8 liters | Humans (Increases with dose and rate) | fda.govfda.govfda.gov |

| Phenytoin Peak Concentration | ~3 hours | Rabbits (Following IM fosphenytoin administration) | medcraveonline.com |

Interactive Data Table: Preclinical Antiepileptic Activity

| Compound | Administration Route | ED50 (Approximate) | Model | Finding | Source |

| Fosphenytoin | IP, Oral, IV | Equivalent to Phenytoin | Mice (Maximal electroshock seizures) | Produced equivalent antiepileptic activity compared to phenytoin. | neurology.org |

| Phenytoin Sodium | IV | 8 mg/kg | Mice (Maximal electroshock seizures) | Effective dose against seizures. | researchgate.net |

| Fosphenytoin | IV | 16 mg/kg | Mice (Maximal electroshock seizures) | Effective dose against seizures. | researchgate.net |

| Fosphenytoin | IP | 180 mg/kg | Rat cobalt lesion model (Status epilepticus) | Capable of terminating seizure activity in 50% of tested animals. | medcraveonline.com |

| Fosphenytoin | IP (Pretreatment) | 18-180 mg/kg | Rat cobalt lesion model (Seizures) | Blocked seizures in a dose-dependent fashion. | medcraveonline.com |

Interactive Data Table: Preclinical Antiarrhythmic Activity

| Compound | Model | Finding | Source |

| Fosphenytoin | Anesthetized dogs (Ouabain-induced VT) | Similar antiarrhythmic activity compared to phenytoin sodium. | medcraveonline.comresearchgate.net |

| Phenytoin Sodium | Anesthetized dogs (Ouabain-induced VT) | Similar antiarrhythmic activity compared to fosphenytoin. | medcraveonline.comresearchgate.net |

| Phenytoin Sodium | Guinea pig right atria (Strophanthidin-induced arrhythmias) | Displayed in vitro antiarrhythmic activity. | researchgate.net |

Advanced Analytical Methodologies for Fosphenytoin Sodium and Metabolite Quantification

Chromatographic-Spectrometric Techniques for Bioanalytical Assessment

Chromatographic methods, often coupled with spectrometric detection, are widely used for the bioanalytical assessment of fosphenytoin (B1200035) and phenytoin (B1677684) due to their specificity and sensitivity.

Development and Validation of High-Performance Liquid Chromatography Coupled with Detection Technologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of fosphenytoin and phenytoin in biological fluids such as plasma and urine irjmets.comnih.govnih.gov. The development and validation of HPLC methods are performed according to regulatory guidelines, such as those from the ICH and US FDA, to ensure their reliability, accuracy, precision, specificity, and linearity irjmets.comtouro.edurjptonline.orginnovareacademics.in.

Validated RP-HPLC methods for fosphenytoin sodium and phenytoin have been reported. For instance, an RP-HPLC method for fosphenytoin sodium utilized a C18 column with a mobile phase and UV detection at 214 nm, demonstrating good linearity (r² > 0.999), precision, and accuracy irjmets.com. Another HPLC method for phenytoin in human plasma employed a C18 column, a mobile phase of potassium dihydrogen phosphate (B84403) buffer and methanol (B129727), and UV detection at 250 nm, showing linearity in the range of 1-25 μg/mL (R² = 0.9998) touro.edu. HPLC methods have also been developed for the simultaneous determination of phenytoin sodium and phenobarbitone, using a C18 column, a mobile phase of methanol and phosphate buffer, and UV detection at 215 nm innovareacademics.inscispace.com. These methods demonstrate the ability to separate the analytes from potential interferences touro.eduinnovareacademics.inscispace.com.

Validation parameters typically assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) irjmets.comtouro.eduinnovareacademics.inscispace.com. Specificity ensures the method can uniquely identify and quantify the analyte in the presence of other components in the matrix, such as impurities or endogenous substances irjmets.comtouro.edu. Linearity confirms that the detector response is proportional to the analyte concentration over a defined range irjmets.comtouro.eduinnovareacademics.inscispace.com. Accuracy measures the closeness of the measured value to the true value, while precision indicates the reproducibility of the results irjmets.comtouro.edu.

Data from a validated RP-HPLC method for phenytoin in human plasma illustrates typical validation results: touro.edu

| Parameter | Result |

| Linearity | 1-25 μg/mL (R²=0.9998) |

| LOD | 0.07 μg/mL |

| LOQ | 0.20 μg/mL |

| Precision | Low RSD values |

| Selectivity | No interference from plasma constituents |

Application of Ultra-High Performance Liquid Chromatography-Mass Spectrometry for Enhanced Resolution and Sensitivity

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers enhanced resolution, sensitivity, and speed compared to traditional HPLC, making it valuable for the quantification of fosphenytoin and phenytoin, particularly at low concentrations or in complex matrices rjptonline.orgnih.gov. LC-MS/MS methods are often preferred for bioanalysis due to their ability to selectively detect and quantify analytes based on their mass-to-charge ratio, minimizing matrix effects rjptonline.org.

A rapid and sensitive LC-MS/MS method for the estimation of phenytoin in human plasma utilized liquid-liquid extraction and a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) in water and methanol rjptonline.org. The method employed an Electro Spray Ionization (ESI) source in positive ion and Multiple Reaction Monitoring (MRM) mode, monitoring specific mass transitions for phenytoin and its internal standard rjptonline.org. This method demonstrated linearity over a dynamic range of 60-12000 ng/mL with a correlation coefficient r² ≥ 0.9963 rjptonline.org. Accuracy and precision were within accepted limits rjptonline.org.

LC-MS/MS methods are also used for the simultaneous quantification of phenytoin and its metabolites, such as p-HPPH, in biological samples nih.gov. An LC-MS/MS method for phenytoin and its major metabolite in rat plasma used a C18 column and a gradient mobile phase with formic acid in water and acetonitrile:methanol, detected in MRM mode nih.gov.

These advanced chromatographic-spectrometric techniques provide the sensitivity and specificity required for accurate bioanalytical assessment of fosphenytoin and its conversion to phenytoin.

Methodological Challenges in Accurate Quantification

Despite the advancements in analytical techniques, several methodological challenges exist in the accurate quantification of fosphenytoin and phenytoin in biological samples.

Considerations for Immunoassay Cross-Reactivity

Immunoassays are sometimes used for therapeutic drug monitoring of phenytoin due to their ease of use and high throughput. However, fosphenytoin can cross-react with commonly used phenytoin immunoassays, leading to an overestimation of phenytoin concentrations neurology.orgoup.compfizermedicalinformation.comnih.govfda.govoup.comresearchgate.net. This cross-reactivity is variable and depends on the specific immunoassay used and the concentrations of both fosphenytoin and phenytoin in the sample neurology.orgoup.compfizermedicalinformation.comfda.govoup.com.

Studies have shown that fosphenytoin cross-reacts with immunoassays such as fluorescence polarization immunoassay (TDx/TDxFLx) and enzyme-multiplied immunoassay (Emit), with a greater extent of cross-reactivity observed with TDx nih.govoup.com. The overestimation of phenytoin concentrations is most significant when fosphenytoin concentrations are high, typically within the first few hours after IV infusion or IM injection nih.govoup.com.

To avoid this overestimation, it is recommended to monitor phenytoin concentrations using immunoassays only after the conversion of fosphenytoin to phenytoin is essentially complete, which typically occurs within approximately 2 hours after the end of IV infusion and 4 hours after IM administration neurology.orgtandfonline.compfizermedicalinformation.comfda.govjanusinfo.se. Chromatographic methods, such as HPLC, are preferred for accurate quantification of phenytoin in the presence of fosphenytoin as they can differentiate between the two compounds neurology.orgpfizermedicalinformation.comfda.govjanusinfo.se.

Strategies for Minimizing Ex Vivo Prodrug-to-Drug Conversion During Sample Processing

Fosphenytoin is converted to phenytoin by phosphatases neurology.orghres.catandfonline.commedscape.com. This conversion can continue ex vivo in blood samples after collection if not properly handled, leading to an inaccurate representation of the in vivo concentrations neurology.orghres.catandfonline.compfizermedicalinformation.comfda.govjanusinfo.se.

To minimize ex vivo conversion, blood samples for phenytoin monitoring, especially before complete in vivo conversion of fosphenytoin, should be collected in tubes containing an anticoagulant like EDTA neurology.orghres.catandfonline.compfizermedicalinformation.comfda.govjanusinfo.se. EDTA chelates metal ions that are cofactors for some phosphatases, thereby inhibiting their activity neurology.orghres.capfizermedicalinformation.comfda.govjanusinfo.se. Prompt processing of samples, such as centrifugation and separation of plasma, followed by storage at low temperatures (e.g., -20°C), is also crucial to slow down enzymatic activity nih.gov.

Even with these precautions, accurately assessing phenytoin concentration while a significant amount of fosphenytoin is still present can be challenging, as the measured phenytoin levels may not reflect the concentrations ultimately achieved after complete conversion neurology.orghres.capfizermedicalinformation.comfda.gov.

In Vitro and Ex Vivo Bioconversion and Permeability Models

In vitro and ex vivo models are valuable tools for studying the bioconversion of fosphenytoin to phenytoin and evaluating the permeability of these compounds across biological barriers. These models help in understanding the mechanisms of conversion and absorption without the complexities of in vivo studies.

In vitro models using cells or tissue preparations can be employed to investigate the enzymatic hydrolysis of fosphenytoin by phosphatases. Studies have utilized rat intestinal mucosa scraps, human colon carcinoma (Caco-2) cells, and Madin-Darby canine kidney (MDCK) cells to characterize alkaline phosphatase-mediated prodrug conversion researchgate.net. These models can provide information on the rate and extent of fosphenytoin conversion researchgate.net. For example, rat intestinal mucosa scraps showed the highest alkaline phosphatase activity and shortest cleavage half-life for fosphenytoin, while Caco-2 monolayers could provide predictive information on bioconversion and permeability researchgate.net.

Ex vivo models, such as using excised animal tissues, can be used to assess permeability and bioconversion simultaneously. An ex vivo method using porcine nasal mucosa has been developed to evaluate the bioconversion of fosphenytoin to phenytoin and their permeability ubi.pt. This method involved using Ussing chambers to measure transport across the nasal tissue and an LC analytical method for simultaneous determination of fosphenytoin, phenytoin, and a metabolite (HPPH) in the media ubi.pt. Such models allow for the study of how biological barriers influence the conversion and passage of the prodrug and its active form.

These in vitro and ex vivo models provide controlled environments to study specific aspects of fosphenytoin bioconversion and permeability, complementing in vivo pharmacokinetic studies.

Utilization of Isolated Tissue Systems (e.g., Ussing Chambers) for Bioconversion Evaluation

Isolated tissue systems, such as Ussing chambers, are valuable tools for evaluating the bioconversion of fosphenytoin to phenytoin in specific tissues and assessing the kinetics of this process outside the systemic circulation. researchgate.netsci-hub.se This ex vivo approach allows for controlled study of the enzymatic hydrolysis of the prodrug at the tissue level.

Studies utilizing excised tissues, such as porcine nasal mucosa mounted in Ussing chambers, have been conducted to evaluate the bioconversion of fosphenytoin. researchgate.net These systems maintain the physical integrity of the tissues, which can be monitored by measuring the transepithelial electrical resistance (TEER). researchgate.net By applying fosphenytoin to one side of the tissue and sampling from both sides over time, researchers can quantify the disappearance of fosphenytoin and the appearance of phenytoin, thereby determining the rate and extent of bioconversion within the tissue. researchgate.netsci-hub.se

The Ussing chamber system, originally developed for studying ion transport across epithelial tissues, provides a controlled environment to investigate drug transport and metabolism across biological barriers. nih.govnih.gov Its application to fosphenytoin allows for the assessment of tissue-specific phosphatase activity responsible for the conversion of the prodrug to its active form. fda.govfda.govfda.govhres.cafda.govnih.gov

Assessment of Transmembrane Permeation Characteristics

Beyond bioconversion, isolated tissue systems like Ussing chambers are also instrumental in assessing the transmembrane permeation characteristics of both fosphenytoin and its metabolite, phenytoin. researchgate.netsci-hub.se Permeation studies in these systems help to understand how readily these compounds cross biological membranes, which is crucial for evaluating potential routes of administration and tissue distribution.

In Ussing chamber experiments, the tissue (e.g., nasal mucosa) is placed between two chambers, and the drug is introduced into one chamber. researchgate.netsci-hub.se Samples are taken from the receiving chamber over time, and the concentrations of the parent drug and metabolite are quantified using sensitive analytical methods like HPLC. researchgate.netsci-hub.se From these data, apparent permeability coefficients (Papp) can be calculated, providing a quantitative measure of the rate at which the compounds permeate the tissue. researchgate.net

Data from such studies can provide detailed research findings on the kinetics of permeation and bioconversion in a controlled ex vivo setting, contributing to the understanding of fosphenytoin's behavior at biological barriers.

Pharmacogenomic Influences and Drug Drug Interaction Mechanisms of Fosphenytoin Sodium

Genetic Determinants of Phenytoin (B1677684) Pharmacokinetics

Genetic variations in drug-metabolizing enzymes play a substantial role in the pharmacokinetic variability observed with phenytoin. The primary enzymes involved in phenytoin metabolism are subject to significant genetic polymorphism.

Polymorphisms in CYP2C9 and CYP2C19 and their Functional Impact

Phenytoin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 (responsible for 70-90% of metabolism) and, to a lesser extent, CYP2C19 (responsible for the remaining 10-20%). consultant360.comubaya.ac.iddovepress.com Both CYP2C9 and CYP2C19 genes are highly polymorphic, with numerous variant alleles that can affect enzyme activity. mdpi.comcpicpgx.org

Polymorphisms in CYP2C9, particularly the CYP2C92 and CYP2C93 alleles, are associated with decreased enzyme activity. dovepress.comcpicpgx.org Individuals who are heterozygous or homozygous for these reduced-function alleles exhibit impaired phenytoin metabolism, leading to higher plasma concentrations and an increased risk of dose-related toxicity. nih.govdovepress.comresearchgate.net Studies have shown that patients with one mutant CYP2C9 allele may have a 31-58% increase in phenytoin blood levels, while those with two mutant alleles can see an increase of 42-58% compared to individuals with the wild-type genotype (CYP2C91/CYP2C91). dovepress.com

CYP2C19 polymorphisms also influence phenytoin metabolism, although their impact is generally considered less significant than that of CYP2C9. mdpi.comnih.gov Variants like CYP2C192 and CYP2C193 are associated with reduced CYP2C19 enzyme activity. ubaya.ac.id While CYP2C19 plays a lesser role in the primary metabolism of phenytoin to p-hydroxyphenytoin (p-HPPH), it appears to be more preponderant in the oxidative metabolism of p-HPPH. mdpi.com Impaired CYP2C19 activity can contribute to altered phenytoin pharmacokinetics, particularly at higher doses. nih.gov

Research findings highlight the clinical significance of these polymorphisms. For instance, a study on Japanese patients with epilepsy demonstrated that mutations in CYP2C9 or CYP2C19 genes impaired the hydroxylation capacity of phenytoin, with a greater impairment observed for CYP2C9. nih.gov Another systematic review concluded that CYP2C92, CYP2C93, CYP2C192, and CYP2C193 polymorphisms are associated with slower phenytoin metabolism and increased serum concentrations, potentially increasing the risk of neurotoxicity. ubaya.ac.id

Data illustrating the impact of CYP2C9 genotype on phenytoin metabolism can be summarized as follows:

| CYP2C9 Genotype | Phenotype | Impact on Phenytoin Metabolism | Effect on Phenytoin Plasma Levels |

| CYP2C91/CYP2C91 | Normal Metabolizer | Normal | Reference |

| CYP2C91/CYP2C92 | Intermediate | Reduced (25-50%) | Increased (31-58%) |

| CYP2C91/CYP2C93 | Intermediate | Reduced (25-50%) | Increased (31-58%) |

| CYP2C92/CYP2C92 | Poor | Markedly Reduced | Increased (42-58%) |

| CYP2C92/CYP2C93 | Poor | Markedly Reduced | Increased (42-58%) |

| CYP2C93/CYP2C93 | Poor | Markedly Reduced | Increased (42-58%) |

*Note: This table is a simplified representation based on research findings and may not encompass all possible genotype combinations or the full range of observed effects. nih.govdovepress.com

Mechanistic Basis of Drug-Drug Interactions Involving Phenytoin

Phenytoin is involved in a variety of drug-drug interactions primarily due to its protein binding characteristics and its effects on cytochrome P450 enzyme activity. nih.gov

Protein Binding Displacement Interactions with Concomitant Medications

Phenytoin is highly bound to plasma proteins, primarily albumin, with approximately 90% of the drug bound in the circulation. consultant360.comdrugbank.comoup.com Only the unbound or free fraction of phenytoin is pharmacologically active and available for metabolism and excretion. drugbank.com Drugs that are also highly protein-bound and compete for the same binding sites on albumin can displace phenytoin, leading to an increase in the free fraction of phenytoin. consultant360.comdrugbank.comtouro.edu

While the total serum phenytoin concentration might decrease due to increased clearance of the free fraction, the increase in unbound phenytoin levels can lead to exaggerated pharmacological effects and potential toxicity, especially for a drug with a narrow therapeutic index like phenytoin. consultant360.comdrugbank.comtouro.edu

Examples of drugs known to displace phenytoin from protein binding sites include valproic acid, sulfonamides, salicylates, and certain nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), tolmetin, and naproxen. consultant360.comtouro.educapes.gov.brnih.gov A study investigating the interaction between phenytoin and tizoxanide (B1683187), a highly protein-bound active metabolite, demonstrated that tizoxanide significantly inhibited the protein binding of phenytoin in human plasma, increasing the unbound fraction. touro.edu Another study showed that ibuprofen caused the highest displacement of phenytoin among the tested NSAIDs in both normal and uremic sera. capes.gov.brnih.gov Ceftriaxone and nafcillin (B1677895) have also been shown to displace phenytoin from protein binding sites in vitro and in vivo. oup.comdrugs.com

Data from a study on the displacement of phenytoin by tizoxanide illustrates the increase in the unbound fraction:

| Phenytoin Concentration (µg/mL) | Fold Increase in Unbound Fraction with Tizoxanide |

| 25 | 4.4 |

| 50 | 3.7 |

| 100 | 2.8 |

This displacement can be particularly significant in patients with hypoalbuminemia or renal disease, where protein binding may already be impaired. consultant360.com

Cytochrome P450 Enzyme Induction and Inhibition Phenotypes

Phenytoin is a well-known inducer of several CYP enzymes, most notably CYP3A4, and also affects CYP2C and CYP2D subfamilies, as well as UDP-glucuronosyltransferase (UGT) enzymes. consultant360.comnih.govpatientcareonline.comauckland.ac.nz Enzyme induction is a process where a drug increases the synthesis of enzyme protein, leading to enhanced metabolic activity. auckland.ac.nz Chronic administration of phenytoin can lead to increased metabolism of co-administered drugs that are substrates for these induced enzymes, resulting in decreased plasma concentrations and potentially reduced efficacy of the co-administered medications. consultant360.comnih.govpatientcareonline.comnih.gov Phenytoin is classified as a strong clinical index inducer of CYP3A4 by the FDA. nih.govresearchgate.net

Conversely, phenytoin is a substrate for CYP2C9 and CYP2C19, and its metabolism can be inhibited by drugs that are inhibitors of these enzymes. consultant360.comubaya.ac.idnih.gov Enzyme inhibition can occur through various mechanisms, including competitive inhibition, non-competitive inhibition, or mechanism-based inactivation. researchgate.netpharmajournal.net Inhibition of phenytoin metabolism leads to increased phenytoin plasma concentrations and an elevated risk of toxicity. consultant360.comnih.gov

Examples of inhibitors of CYP2C9 and CYP2C19 that can affect phenytoin metabolism include fluconazole, voriconazole, and omeprazole. nih.govresearchgate.net Tricyclic antidepressants like amitriptyline (B1667244) and imipramine (B1671792) have also been shown to inhibit CYP2C19-catalyzed phenytoin p-hydroxylation in vitro. researchgate.net

Phenytoin can also exhibit auto-induction, where it induces its own metabolism, although this effect is generally considered mild to moderate and less clinically significant than its induction of other enzymes. elsevier.es However, it's important to note that phenytoin can also inhibit its own metabolism by saturating CYP2C9 and CYP2C19 at higher concentrations due to their saturable kinetics. wikipedia.orgelsevier.es

Influence on the Pharmacokinetics of Co-administered Substrates

As a potent enzyme inducer, phenytoin can significantly alter the pharmacokinetics of numerous drugs that are substrates for the induced enzymes, particularly CYP3A4, CYP2C9, and CYP2C19. nih.govpharmajournal.netcelerion.com The increased metabolic clearance of these co-administered drugs can lead to sub-therapeutic levels, which is particularly critical for drugs with narrow therapeutic indices. nih.gov

Examples of drugs whose metabolism is increased by phenytoin induction include:

CYP3A4 substrates: Itraconazole, midazolam, quetiapine, cyclosporine, atorvastatin, simvastatin, and certain oral contraceptives. patientcareonline.comnih.govcelerion.com

CYP2C9 substrates: Celecoxib. celerion.com

CYP2C19 substrates: Certain tricyclic antidepressants. researchgate.net

Research has quantified the effect of phenytoin on the exposure of various substrates. A review of clinical trials indicated that phenytoin resulted in an average AUC (Area Under the Curve) fold reduction of 3.2 for CYP3A4 substrates. celerion.com

Conversely, drugs that inhibit CYP2C9 or CYP2C19 can increase the exposure of phenytoin, as discussed in Section 5.2.2. nih.govresearchgate.net

The complex interplay between phenytoin and other medications via these enzymatic and protein binding mechanisms necessitates careful consideration when prescribing concomitant therapy to avoid significant alterations in drug exposure and potential clinical consequences.

Future Directions and Emerging Research Trajectories for Fosphenytoin Sodium

Investigation of Broader Neurotherapeutic Applications

The scope of fosphenytoin (B1200035) sodium's potential therapeutic applications is being examined in preclinical settings, particularly in conditions where neuronal excitability and damage play a significant role.

Exploration in Preclinical Models of Neuropathic Pain Conditions

Neuropathic pain, often characterized by altered sodium channel function, is another area where fosphenytoin's active metabolite, phenytoin (B1677684), has shown some activity. tandfonline.comnih.gov Preclinical studies in animal models of neuropathic pain are exploring the analgesic effects of sodium channel blockers, including phenytoin. tandfonline.comnih.govnih.gov One study demonstrated that intravenous fosphenytoin (fPHT) effectively alleviated pain-related behaviors in mouse models of subacute herpetic neuralgia and postherpetic neuralgia. oup.com This research indicated that fosphenytoin selectively targeted pain responses in these models and showed promise as a potential treatment for neuropathic pain associated with herpes zoster. oup.com Another study in a rat model of neuropathic pain showed that single and repeated systemic administrations of phenytoin decreased tactile and thermal hypersensitivity and improved opioid analgesia. nih.gov These findings suggest that phenytoin, and by extension its prodrug fosphenytoin, may represent an effective strategy for neuropathic pain management, potentially in combination with opioids. nih.gov However, it is important to note that preclinical findings with sodium channel blockers in neuropathic pain models have not always translated successfully to clinical trials, highlighting the complexities of pain mechanisms and treatment. nih.gov

Interactive Table 1: Analgesic Effects of Fosphenytoin in Mouse Neuropathic Pain Models

| Model Type | Compound | Dose (mg/kg) | Administration Route | Observed Effect | Citation |

| Subacute Herpetic Neuralgia | Fosphenytoin | 30 | Intravenous | Mitigated pain-related behaviors | oup.com |

| Postherpetic Neuralgia | Fosphenytoin | 30 | Intravenous | Mitigated pain-related behaviors | oup.com |

| Neuropathic Pain (Rat) | Phenytoin | 100 | Systemic | Attenuated neuropathic pain symptoms (high dose) | nih.gov |

| Neuropathic Pain (Rat) | Phenytoin | Single/Repeated | Systemic | Decreased tactile/thermal hypersensitivity, improved opioid analgesia | nih.gov |

Pharmacological Comparisons with Next-Generation Antiepileptic Compounds

The landscape of antiepileptic drugs (AEDs) has evolved significantly with the introduction of newer compounds possessing diverse mechanisms of action and improved tolerability profiles compared to older agents like phenytoin. nih.gov Fosphenytoin, as a prodrug of phenytoin, shares the fundamental mechanism of action of blocking voltage-gated sodium channels, primarily affecting rapidly firing neurons. medscape.com Next-generation AEDs, such as lamotrigine, oxcarbazepine, levetiracetam, and others, target various mechanisms including different sodium channel states, calcium channels, synaptic vesicle proteins, and GABA receptors. nih.gov

Interactive Table 2: Comparison Points: Fosphenytoin (via Phenytoin) vs. Next-Generation AEDs

| Feature | Fosphenytoin (via Phenytoin) | Next-Generation AEDs (Examples: Lamotrigine, Oxcarbazepine, Levetiracetam) | Citation |

| Primary Mechanism | Voltage-gated sodium channel blockade (fast inactivation) | Diverse (Sodium channel slow inactivation, calcium channels, synaptic proteins, GABA receptors) | medscape.com |

| Water Solubility | High (as fosphenytoin) | Varies by compound | nih.govmedcraveonline.com |

| Parenteral Administration | Yes (primary use for fosphenytoin) | Some available in parenteral formulations | medscape.comoup.com |

| Role in Therapy | Primarily acute seizure management (Status Epilepticus) | Acute and chronic seizure management | medscape.comoup.com |

| Tolerability (vs. Phenytoin) | Improved | Generally improved compared to older AEDs | nih.govmedcraveonline.comnih.gov |

| Drug Interactions | Potential for significant interactions | Generally fewer interactions compared to older AEDs |

Innovative Prodrug Design Modalities for Enhanced Drug Delivery

Fosphenytoin itself is a successful example of a prodrug designed to improve the aqueous solubility and parenteral delivery of its parent drug, phenytoin. nih.govmedcraveonline.commdpi.com This approach has significantly overcome the limitations associated with phenytoin's poor solubility and high pH formulation. nih.govmedcraveonline.com Research into innovative prodrug design modalities continues to be a vital area in pharmaceutical science, aiming to enhance drug delivery, improve bioavailability, reduce toxicity, and achieve targeted delivery. mdpi.comresearchgate.net

For fosphenytoin, future research in prodrug design could explore modifications that further enhance its properties. While fosphenytoin is rapidly converted to phenytoin in vivo by phosphatases, novel prodrug strategies might investigate alternative promoieties or linking technologies. medcraveonline.comresearchgate.net These could potentially influence the conversion rate, target specific tissues, or offer sustained release of phenytoin. For instance, research into more complex phosphoramidate (B1195095) derivatives has shown promise in enhancing cellular uptake and improving oral bioavailability for other drug classes. mdpi.com

Furthermore, innovative formulation techniques, such as the use of cyclodextrins or nanocarriers, are being explored to improve the solubility, stability, and delivery of various compounds. nih.govmdpi.com A modified formulation of fosphenytoin sodium utilizing Captisol®, a sulfobutyl ether β-cyclodextrin, has been developed and approved, demonstrating improved solubility, stability, and delivery while maintaining similar pharmacokinetic properties to the original fosphenytoin. nih.gov This highlights the potential of advanced formulation strategies in optimizing the delivery of existing prodrugs like fosphenytoin. Future prodrug design modalities for fosphenytoin could potentially leverage these or other novel approaches to further refine its pharmacokinetic profile and expand its potential applications. mdpi.comresearchgate.net

Q & A

Basic Research Question: What validated analytical methods are recommended for quantifying fosphenytoin sodium in pharmacokinetic studies?

Methodological Answer:

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying fosphenytoin sodium and its active metabolite phenytoin. The USP monograph specifies chromatographic conditions, such as a C18 column, mobile phase composition (e.g., phosphate buffer and acetonitrile), and detection at 220 nm. System suitability criteria include a column efficiency ≥5,000 theoretical plates, tailing factor ≤1.6, and resolution ≥2.0 between phenytoin and related impurities (e.g., phenytoin-related compound B) .

Example Workflow:

-

Standard Preparation: Dissolve USP-certified fosphenytoin sodium reference standard in mobile phase (nominal concentration: 0.15 mg/mL).

-

Assay Preparation: Dilute test samples to match standard concentration.

-

Quantification: Calculate fosphenytoin sodium content using peak area ratios (sample vs. standard) with the formula:

where = standard concentration, = sample volume, = peak area ratios .

Advanced Research Question: How can researchers resolve contradictions in fosphenytoin sodium's pharmacokinetic data across ethnic populations?

Methodological Answer:

Conflicting PK data (e.g., clearance variability in CYP2C9*3 carriers) require a multi-factorial analysis:

Genetic Profiling: Screen participants for CYP2C9 and HLA-B*1502 alleles using PCR-based genotyping, as these variants correlate with reduced metabolism and hypersensitivity risks .

Population PK Modeling: Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like body weight, renal function, and co-administered drugs (e.g., valproate, which inhibits metabolism).

Adverse Event Correlation: Stratify PK outcomes by adverse events (e.g., sensory disturbances, hepatotoxicity) to identify dose-response thresholds. For example, sensory disturbances occur in 44% of subjects receiving ≥150 mg PE/min IV .

Data Contradiction Resolution:

- Compare studies using the PICOS framework (Population, Intervention, Comparator, Outcomes, Study Design) to isolate confounding variables .

- Apply Bayesian meta-analysis to reconcile variability in reported half-life values (e.g., 15–30 hours) .

Advanced Research Question: What experimental designs are optimal for investigating fosphenytoin sodium's nonlinear pharmacokinetics in critically ill patients?

Methodological Answer:

A parallel-group adaptive design is recommended:

Cohort Stratification: Group patients by serum albumin levels (hypoalbuminemia alters protein binding) and renal/hepatic function.

Sampling Protocol: Collect serial blood samples at 0, 2, 6, 12, 24, and 48 hours post-dose for free phenytoin quantification.

Analytical Method: Use ultrafiltration followed by LC-MS/MS to measure unbound phenytoin, ensuring detection limits ≤0.1 µg/mL .

Key Considerations:

- Monitor for purple glove syndrome (incidence: 1–5% with peripheral IV administration) and document infusion site reactions .

- Adjust doses using the Winter-Tozer equation for hypoalbuminemic patients:

Basic Research Question: How should researchers design studies to assess fosphenytoin sodium's safety profile relative to phenytoin?

Methodological Answer:

Adopt a prospective observational cohort design with active comparators:

Endpoint Selection: Primary endpoints include SCARs (e.g., SJS/TEN), hepatotoxicity (ALT ≥3× ULN), and hematologic abnormalities (e.g., neutropenia).

Confounding Adjustment: Use propensity score matching to balance covariates like age, concomitant AED use, and genetic predisposition .

Data Sources: Leverage pharmacovigilance databases (e.g., FAERS) for signal detection, applying disproportionality analysis (e.g., reporting odds ratios) .

Advanced Research Question: What strategies mitigate CYP2C9-mediated drug interactions in fosphenytoin sodium therapy?

Methodological Answer:

In Vitro Screening: Conduct CYP2C9 inhibition/induction assays using human hepatocytes or recombinant enzymes.

Clinical Validation: Design a crossover trial where patients receive fosphenytoin alone vs. with CYP2C9 inhibitors (e.g., fluconazole). Measure phenytoin AUC changes and genotype participants for CYP2C9*2/*3 variants .

Dose Adjustment Algorithm: Develop a model-informed precision dosing tool integrating genotype, albumin, and drug interaction data .

Basic Research Question: How can researchers standardize stability testing for fosphenytoin sodium in compounded formulations?

Methodological Answer:

Follow ICH Q1A(R2) guidelines for stability testing:

Forced Degradation: Expose samples to heat (60°C), humidity (75% RH), and UV light to identify degradation products (e.g., phenytoin or phosphate esters) .

Analytical Specificity: Use HPLC-DAD to resolve degradation peaks and confirm stability-indicating properties .

Acceptance Criteria: ≤5% degradation over 24 months at 25°C/60% RH for refrigerated formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。